molecular formula C29H24Br2N2O6 B11552354 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)

2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)

Cat. No.: B11552354
M. Wt: 656.3 g/mol
InChI Key: FEDKSFAIFIJRDH-UHFFFAOYSA-N
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Description

4-BROMO-2-[(E)-{[5-({3-[(E)-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-6-METHOXYPHENOL is a complex organic compound characterized by multiple bromine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[5-({3-[(E)-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-6-METHOXYPHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-BROMO-2-HYDROXY-3-METHOXYPHENYL and 4-HYDROXYPHENYL derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions and inhibition due to its structural similarity to certain natural substrates.

Medicine

In medicinal chemistry, the compound’s potential as a pharmacophore is explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[5-({3-[(E)-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-HYDROXYBENZALDEHYDE
  • 5-BROMO-2-HYDROXY-3-METHOXYPHENYL
  • 4-HYDROXYPHENYL

Uniqueness

Compared to similar compounds, 4-BROMO-2-[(E)-{[5-({3-[(E)-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-6-METHOXYPHENOL stands out due to its complex structure and multiple functional groups

Properties

Molecular Formula

C29H24Br2N2O6

Molecular Weight

656.3 g/mol

IUPAC Name

4-bromo-2-[[5-[[3-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C29H24Br2N2O6/c1-38-26-12-20(30)10-18(28(26)36)14-32-22-8-16(3-5-24(22)34)7-17-4-6-25(35)23(9-17)33-15-19-11-21(31)13-27(39-2)29(19)37/h3-6,8-15,34-37H,7H2,1-2H3

InChI Key

FEDKSFAIFIJRDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)N=CC4=C(C(=CC(=C4)Br)OC)O)O)Br

Origin of Product

United States

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